molecular formula C12H13NO2 B137579 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 130489-93-9

5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No. B137579
M. Wt: 203.24 g/mol
InChI Key: QVPWSYSQLULYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile, also known as DMIDC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMIDC is a heterocyclic compound that belongs to the class of indene derivatives. It possesses a unique chemical structure that makes it a promising candidate for drug development.

Mechanism Of Action

The exact mechanism of action of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile is not fully understood. However, studies have suggested that 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile exerts its pharmacological effects through various pathways. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the body. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile can also reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the body. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile can also inhibit angiogenesis, which is the formation of new blood vessels, and is a hallmark of cancer.

Advantages And Limitations For Lab Experiments

5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high solubility in organic solvents, which makes it easy to dissolve in various experimental media. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile in lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. The optimal dose and administration route for 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile have not been established, and further studies are needed to determine its efficacy and safety in humans.

Future Directions

5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential. Some future directions for research on 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile include:
1. Investigation of the pharmacokinetic and pharmacodynamic properties of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile in humans.
2. Development of novel formulations and delivery systems for 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile to improve its bioavailability and efficacy.
3. Identification of the molecular targets and signaling pathways involved in the pharmacological effects of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile.
4. Evaluation of the safety and efficacy of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile in clinical trials for various diseases.
5. Exploration of the potential synergistic effects of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile with other drugs or therapies.
In conclusion, 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile is a promising compound that has shown potential for therapeutic applications in various diseases. Its unique chemical structure and pharmacological properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in humans.

Synthesis Methods

5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile can be synthesized through a multi-step reaction process. The starting material for the synthesis is 2,3-dihydro-1H-indene, which undergoes a reaction with methanol and hydrochloric acid to produce 5,6-dimethoxy-2,3-dihydro-1H-indene. This intermediate compound is then treated with sodium cyanide to form 5,6-dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile (5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile). The synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield and purity of the final product.

Scientific Research Applications

5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile has been tested in vitro and in vivo models of cancer and has demonstrated promising results in inhibiting the growth and proliferation of cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile has been shown to have neuroprotective effects and can inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.

properties

CAS RN

130489-93-9

Product Name

5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-14-11-5-8-3-4-9(7-13)10(8)6-12(11)15-2/h5-6,9H,3-4H2,1-2H3

InChI Key

QVPWSYSQLULYJL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(CCC2=C1)C#N)OC

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)C#N)OC

synonyms

2,3-DIHYDRO-5,6-DIMETHOXY-1H-INDENE-1-CARBONITRILE

Origin of Product

United States

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